(5AR,9AR)-1-Isopropyl-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine
Description
Properties
Molecular Formula |
C12H20N4 |
|---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
(5aR,9aR)-1-propan-2-yl-4,5,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a][1,6]naphthyridine |
InChI |
InChI=1S/C12H20N4/c1-8(2)12-15-14-11-4-3-9-7-13-6-5-10(9)16(11)12/h8-10,13H,3-7H2,1-2H3/t9-,10-/m1/s1 |
InChI Key |
TYLUGBAGQWBMLO-NXEZZACHSA-N |
Isomeric SMILES |
CC(C)C1=NN=C2N1[C@@H]3CCNC[C@H]3CC2 |
Canonical SMILES |
CC(C)C1=NN=C2N1C3CCNCC3CC2 |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
Literature indicates that the synthesis typically starts from commercially available piperidine derivatives or piperidone carboxylates, such as ethyl 4-oxopiperidine-1-carboxylate, which serve as scaffolds for ring fusion and functionalization.
Formation of the Triazolo-Fused Ring System
The triazole ring is commonly introduced via cyclization reactions involving hydrazine derivatives or azide intermediates reacting with keto or aldehyde functionalities on the piperidine scaffold. Thetriazole ring is formed by condensation and cyclization steps, often under acidic or basic catalysis, to yield the fused heterocycle.
Stereoselective Hydrogenation and Ring Saturation
The octahydro portion is achieved by selective hydrogenation or reduction of the aromatic or partially unsaturated precursor rings. Control over stereochemistry (5AR,9AR) is accomplished through stereoselective catalytic hydrogenation or via chiral auxiliaries and reagents during ring closure steps.
Detailed Synthetic Procedure (Generalized)
Research Findings and Optimization
- Stereoselectivity: The stereochemical outcome is influenced by the choice of catalyst and reaction conditions during hydrogenation. Using chiral catalysts or specific solvents can enhance diastereoselectivity.
- Yield and Purity: Optimized reaction times and temperatures during cyclization and reduction steps improve yield and reduce impurities.
- Scaffold Utility: The triazolo-fused scaffold has been incorporated into biologically active molecules, demonstrating the synthetic route’s versatility and robustness.
Summary Table of Preparation Parameters
| Parameter | Details | Comments |
|---|---|---|
| Starting Material | Ethyl 4-oxopiperidine-1-carboxylate | Commercially available |
| Key Reagents | Hydrazine derivatives, isopropyl halides, H2, Pd/C | For cyclization, alkylation, reduction |
| Catalysts | Pd/C or chiral catalysts | For stereoselective hydrogenation |
| Solvents | Ethanol, dichloromethane, acetic acid | Depending on step |
| Temperature Range | 0°C to reflux | Step-dependent |
| Purification | Chromatography, recrystallization | To achieve high purity |
| Stereochemistry Control | Chiral catalysts, reaction conditions | Critical for desired isomer |
Chemical Reactions Analysis
Types of Reactions
(5AR,9AR)-1-Isopropyl-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents like potassium permanganate.
Reduction: Reduction to more saturated compounds using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to (5AR,9AR)-1-Isopropyl-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine exhibit antimicrobial properties. Studies have shown that triazole derivatives can inhibit the growth of various bacterial strains and fungi. This property makes them candidates for developing new antibiotics or antifungal agents.
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. Triazole derivatives have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth. Further research is needed to elucidate the mechanisms by which (5AR,9AR)-1-Isopropyl-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine exerts these effects.
Neuropharmacological Effects
The compound's structural features may allow it to interact with neurotransmitter systems. Some studies have indicated that triazole derivatives can modulate GABAergic and serotonergic pathways. This suggests potential applications in treating neurological disorders such as anxiety and depression.
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of various triazole compounds against Staphylococcus aureus and Candida albicans:
- Findings : (5AR,9AR)-1-Isopropyl-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine showed a significant reduction in microbial growth compared to control groups.
- : The compound demonstrated promising antimicrobial activity warranting further investigation for therapeutic use.
Case Study 2: Anticancer Activity
Research focused on the effects of triazole derivatives on human breast cancer cell lines revealed:
- Results : The compound induced cell cycle arrest and apoptosis in MCF-7 cells.
- Implications : These findings suggest that (5AR,9AR)-1-Isopropyl-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine could be a lead compound for developing new anticancer therapies.
Mechanism of Action
The mechanism of action of (5AR,9AR)-1-Isopropyl-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signal transduction pathways.
Comparison with Similar Compounds
Key Structural Features:
- Core Structure : The target compound contains an octahydro-[1,6]naphthyridine fused to a 1,2,4-triazole ring, conferring rigidity and stereochemical complexity.
Analogous Compounds:
11-Aryl-10-oxo-7,8,10,11-tetrahydro-1H-[1,2,3]triazolo[4′,5′:3,4]benzo[1,2-b][1,6]naphthyridine derivatives (): Core: Benzo-fused tetrahydro-triazolo-naphthyridine with a carbonyl group at position 10. Stereochemistry: Lacks explicit stereochemical descriptors, suggesting racemic or undefined configurations compared to the target’s (5aR,9aR) specificity.
Key Differences :
- The target compound’s synthesis likely requires stereochemical control (e.g., asymmetric hydrogenation) due to its (5aR,9aR) configuration, whereas the analogs in are synthesized via a catalyst-free, one-pot reaction under mild conditions.
- The absence of a benzo ring and carbonyl group in the target simplifies aromatic interactions but increases conformational flexibility.
Spectroscopic Characterization
Notable Contrasts:
- The target’s aliphatic protons dominate its NMR profile, whereas analogs exhibit distinct aromatic signals and carbonyl-related shifts.
- UV spectra for the target would lack strong aromatic absorption bands, unlike benzo-fused analogs.
Research Findings and Implications
While direct biological data for the target compound are unavailable in the provided evidence, its structural analogs offer insights:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
